Enzyme Substrate Affinity (KM) vs. Apigenin and Kaempferol for Flavonoid 3'-Monooxygenase
5-Deoxyleucopelargonidin exhibits a distinct substrate affinity (KM) for the key biosynthetic enzyme flavonoid 3'-monooxygenase compared to other common flavonoid substrates. Its KM value is higher than that of kaempferol but comparable to apigenin, indicating a specific, intermediate affinity that dictates its flux through the metabolic pathway relative to these other compounds [1].
| Evidence Dimension | Enzyme affinity (KM) |
|---|---|
| Target Compound Data | 0.0074 mM (Arabidopsis thaliana) |
| Comparator Or Baseline | Apigenin: 0.0064 mM; Kaempferol: 0.0019 mM; Dihydrokaempferol: 0.009 mM |
| Quantified Difference | KM is 15.6% higher than apigenin, 289% higher than kaempferol, and 17.8% lower than dihydrokaempferol in Arabidopsis thaliana. |
| Conditions | Flavonoid 3'-monooxygenase assay at pH 7.3, 25°C |
Why This Matters
This specific, quantifiable KM value confirms that 5-deoxyleucopelargonidin is processed at a different rate than its analogs, making it a non-substitutable substrate for precise in vitro enzyme studies and metabolic engineering.
- [1] Schwinn, K. et al. (2014). The B-ring hydroxylation pattern of anthocyanins can be determined through activity of the flavonoid 3-hydroxylase on leucoanthocyanidins. Planta, 240, 1003-1010. KM values as reported in BRENDA for enzyme 1.14.14.82. View Source
